2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3O2 . It features a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid ring. The compound is a member of the class of fluorinated building blocks and is used in various synthetic applications .
Synthesis Analysis
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves introducing the fluorine and trifluoromethyl substituents onto the benzoic acid scaffold. While specific synthetic routes may vary, one common method is the direct fluorination of a suitable precursor using reagents such as fluorine gas (F2) or fluorinating agents . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or radical reactions. Detailed synthetic procedures are documented in the literature .
Molecular Structure Analysis
- Trifluoromethyl (CF3) at the 5-position The compound’s IUPAC name reflects these substituents. The molecular weight of the compound is approximately 208.11 g/mol .
Chemical Reactions Analysis
- Redox reactions : The fluorine substituent may participate in redox processes. Specific reaction pathways and mechanisms depend on reaction conditions and other reactants .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Structure-Metabolism Relationships
An extensive set of computed molecular properties of substituted benzoic acids, including 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid, was used to study their metabolism in rats. This research helps in understanding the relationship between the chemical structure of these compounds and their metabolic pathways, focusing on glucuronidation and glycine conjugation reactions (Ghauri et al., 1992).
2. Directed Lithiation
Research on the directed lithiation of unprotected benzoic acids, including those with fluoro and trifluoromethyl groups, reveals techniques for synthesizing ortho-substituted products. This is significant for creating benzoic acids with specific functionalities, demonstrating the versatility of these compounds in chemical synthesis (Bennetau et al., 1995).
3. Synthesis in Pharmaceutical Applications
The synthesis of specific pharmaceutical compounds, such as Androgen Receptor Antagonists MDV3100, utilizes derivatives of this compound. This highlights its role in the development of novel medical treatments (Li Zhi-yu, 2012).
4. Electrochemical Oxidation Studies
The electrochemical oxidation behavior of a series of substituted benzoic acids, including those with fluoro and trifluoromethyl groups, has been studied. This research provides insights into the stability and reactive properties of these compounds under electrochemical conditions (Rudenko et al., 1983).
5. Functionalization of Aromatic Compounds
Studies on the regioselective metalation and subsequent carboxylation of bis(trifluoromethyl)benzene demonstrate the potential for functionalizing aromatic compounds, including the synthesis of various benzoic acid derivatives (Dmowski & Piasecka-Maciejewska, 1998).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been implicated in the modulation ofEndothelial Lipase (EL) activity , which plays a crucial role in HDL metabolism and atherosclerotic plaque development .
Mode of Action
Benzoic acid derivatives can typically be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Biochemical Pathways
Given its potential role in modulating el activity, it may influence the metabolic pathways associated with hdl cholesterol .
Result of Action
Inhibitors of el activity, such as this compound, are proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .
Future Directions
Research on the compound’s applications, reactivity, and potential therapeutic uses should continue. Investigating its role in drug development, catalysis, and material science could yield valuable insights. Additionally, exploring greener synthetic methods and scalability is essential for sustainable production .
Properties
IUPAC Name |
2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOQLSHHHOUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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